molecular formula C13H12F3NO2 B4333226 phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone

phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone

Cat. No. B4333226
M. Wt: 271.23 g/mol
InChI Key: KCYAKUNXGJHKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone, also known as Flunitrazolam, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. It has gained popularity in recent years due to its potent anxiolytic and sedative effects. The purpose of

Mechanism of Action

Phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone works by enhancing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation. By binding to GABA receptors, this compound increases the inhibitory effects of GABA, leading to a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been found to have potent anxiolytic and sedative effects in animal studies. It has also been shown to have muscle relaxant properties and to reduce seizure activity. However, it can also cause respiratory depression and other adverse effects at high doses.

Advantages and Limitations for Lab Experiments

Phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone has several advantages as a research tool, including its potent anxiolytic and sedative effects, its ability to enhance GABA activity, and its muscle relaxant properties. However, it also has limitations, such as its potential for abuse and dependence, its adverse effects at high doses, and the need for caution when handling and administering the compound.

Future Directions

There are several future directions for research on phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone. One area of interest is the development of new benzodiazepine compounds with improved safety and efficacy profiles. Another area of research is the study of the long-term effects of benzodiazepine use on cognitive function and brain structure. Additionally, more research is needed to understand the mechanisms of action of benzodiazepines and their interactions with GABA receptors. Finally, there is a need for further investigation into the potential therapeutic uses of this compound and other benzodiazepine compounds.

Scientific Research Applications

Phenyl[1-(trifluoroacetyl)pyrrolidin-2-yl]methanone has been used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have potent anxiolytic and sedative effects, making it a useful tool for investigating anxiety and sleep disorders. It has also been used to study the mechanisms of action of benzodiazepines and their interactions with GABA receptors.

properties

IUPAC Name

1-(2-benzoylpyrrolidin-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)12(19)17-8-4-7-10(17)11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAKUNXGJHKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.